molecular formula C₁₆H₂₂N₂O₉ B1140223 3-Hydroxykynurenine-O-beta-glucoside CAS No. 23224-46-6

3-Hydroxykynurenine-O-beta-glucoside

Cat. No.: B1140223
CAS No.: 23224-46-6
M. Wt: 386.35
InChI Key:
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Description

3-Hydroxykynurenine-O-beta-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₂N₂O₉ and its molecular weight is 386.35. The purity is usually 95%.
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Scientific Research Applications

  • UV Protection in Human Lenses : 3OHKG is known for its role in protecting the lens from UV damage. It has been found that concentrations of 3OHKG decrease with age in the lens nuclei, while the levels of its novel species increase. This change in concentration patterns may have implications for lens health and cataract formation (Gad et al., 2014).

  • Synthesis and Purification for Beta-Glucosidase Activity Assay : The synthesis and purification process for 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) has been developed to assist in studies related to its functional role as a UV filter in the primate lens. This also includes a method for using 3-HKG as a general probe of beta-glucosidase activity (Heckathorn et al., 2001).

  • Acceleration of Protein Aggregation in the Lens : 3OHKG can accelerate the aggregation of water-soluble proteins in the rat lens, a process mediated by reactive oxygen species. This finding is significant for understanding the photodynamic effects of hydroxykynurenine compounds (Bando et al., 1985).

  • Biosynthetic Pathway and UV Filter Formation : Research on the biosynthetic pathway leading to 3OHKG in human lenses suggests that 3OHKG can be synthesized either metabolically within the lens or transported into it. This finding is crucial for understanding how 3OHKG functions as a UV filter in the human lens (Wood & Truscott, 1994).

  • Formation of Novel Fluorophores in Aged Lenses : A novel fluorophore, synthesized using 3OHKG and Glutathione (GSH), was identified in aged human lenses. This finding contributes to the understanding of lens aging and the role of 3OHKG in this process (Garner et al., 1999).

  • Binding to Lens Proteins and Cataract Formation : 3OHKyn, a related compound of 3OHKG, has been shown to bind to crystallins in the human lens, leading to aggregation and pigmentation associated with cataract formation. This suggests a potential role of 3OHKG and its related compounds in the development of cataracts (Aquilina et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxykynurenine-O-beta-glucoside (3OHKG) are the lens proteins in the human eye . It also targets kainate-sensitive glutamate receptors to promote defense against infection .

Mode of Action

3OHKG interacts with its targets by acting as a physical quencher of excited state species generated by incident radiation . This interaction protects the lens from UV-induced damage . In the context of infection defense, 3OHKG restricts bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors .

Biochemical Pathways

3OHKG is part of the kynurenine pathway , where tryptophan is oxidized to NAD+ . It can deaminate at physiological pH to form reactive α,β-unsaturated carbonyls . The deaminated form of 3OHKG is a precursor for other UV filters including glutathione and cysteine adducts and the reduced compound AHBG .

Pharmacokinetics

It’s known that 3ohkg concentrations decrease with age in the lens nuclei . This suggests that the compound may be metabolized and eliminated over time.

Result of Action

The action of 3OHKG results in the protection of the human lens from UV damage . It also enhances host survival by restricting bacterial expansion in macrophages . In the human lens, it contributes to protein oxidation and cross-linking, as well as the lens discoloration observed in age-related nuclear cataractous lenses .

Action Environment

The action of 3OHKG is influenced by environmental factors such as UV radiation and age. It protects the lens from UV damage, acting as a physical quencher of excited state species generated by incident radiation . Its concentrations in the lens nuclei decrease with age, suggesting that aging may influence its efficacy .

Biochemical Analysis

Biochemical Properties

3-Hydroxykynurenine-O-beta-glucoside plays a crucial role in biochemical reactions, particularly in the human lens. It interacts with various enzymes and proteins, including kynurenine and 3-hydroxykynurenine, which can deaminate at physiological pH to form reactive alpha, beta-unsaturated carbonyls . These interactions are essential for the compound’s function as a UV filter, protecting the lens from oxidative damage.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In the human lens, it helps protect cells from UV damage by acting as a UV filter . This compound influences cell function by preventing protein oxidation and cross-linking, which are critical processes in maintaining lens transparency and preventing cataract formation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a UV filter. It binds to excited state species generated by UV radiation, thereby preventing these species from causing oxidative damage to lens proteins . Additionally, the deaminated form of this compound is a precursor for other UV filters, including glutathione and cysteine adducts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its concentration decreases with age in the lens nuclei, while the levels of its metabolites increase . This indicates that the compound undergoes degradation and transformation into other metabolites over time, which may affect its long-term stability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been shown to enhance its protective effects against UV-induced damage, while excessive doses may lead to toxic effects . It is crucial to determine the optimal dosage to maximize its protective benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in the kynurenine pathway, a metabolic pathway that converts tryptophan into various metabolites . This compound interacts with enzymes such as kynurenine 3-monooxygenase, which converts kynurenine to 3-hydroxykynurenine . These interactions are essential for maintaining the balance of metabolites in the pathway and ensuring proper cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and function. The distribution of this compound is crucial for its role as a UV filter in the lens .

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the lens . Its localization is directed by targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments. This subcellular localization is essential for its activity and function as a UV filter, protecting the lens from oxidative damage .

Properties

IUPAC Name

(3S,8R,9R,10S,13S,14R,17S)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21+,22-,23-,25-,26-,27+/m1/s1/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNAJBFFWWMSEW-KKHBNMIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H]2[C@@H]3[C@@H](CC[C@]2([C@@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@@]4(CC[C@@H](CC4=CC3=O)O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) function as a UV filter in the primate lens?

A1: 3-HKG acts as a UV filter by absorbing light in the 295-400 nm range []. This range encompasses a significant portion of the UV spectrum that can reach the retina. By absorbing these harmful UV rays, 3-HKG protects the underlying retinal tissues from photodamage, which can contribute to age-related eye diseases.

Q2: Can you describe a method for synthesizing 3-HKG and a way to confirm its structure?

A2: A two-step synthesis of 3-HKG with improved yield compared to previous methods has been reported []. The presence of the beta-glycosidic linkage in the synthesized 3-HKG can be confirmed through an enzymatic assay using β-glucosidase. This enzyme selectively cleaves β-glycosidic bonds. The assay involves adding glucose oxidase to a solution of 3-HKG and β-glucosidase. If the synthesized compound indeed contains the β-glycosidic linkage, the enzyme will cleave glucose, which is then oxidized by glucose oxidase, producing hydrogen peroxide. The generated hydrogen peroxide then reacts with 3-hydroxykynurenine (a product of the enzymatic cleavage) to form xanthomattin and 4,6-dihydroxyquinolinequinone carboxylic acid, both of which absorb light in the 400-500 nm range, leading to a visible color change [].

Q3: Is there a relationship between 3-HKG and other fluorescent compounds in cataract formation?

A3: Research suggests a potential link between 3-HKG and other fluorescent substances in the development of cataracts, particularly brunescent cataracts []. While 3-HKG concentrations may not differ significantly between brunescent and non-brunescent cataractous lenses, other unidentified fluorescent substances, presumably β-glucosides, have been found at significantly higher concentrations in brunescent cataractous lenses []. This suggests that these unidentified compounds, potentially related to 3-HKG through their β-glucoside structure, could play a role in the coloration of human lens nuclei observed in brunescent cataracts.

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